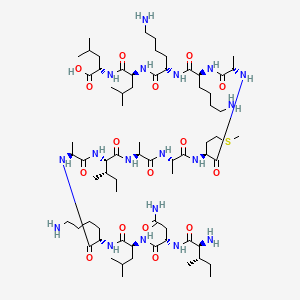
Peptide 12d
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peptide 12d is a synthetic peptide known for its potential therapeutic applications. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This compound has been studied for its antimicrobial, anticancer, and immunomodulatory properties.
准备方法
Synthetic Routes and Reaction Conditions
Peptide 12d can be synthesized using solid-phase peptide synthesis, a widely used method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale solid-phase peptide synthesis using automated peptide synthesizers. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and yield. The process is optimized for scalability, ensuring consistent quality and purity of the final product.
化学反应分析
Types of Reactions
Peptide 12d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which stabilize its structure.
Reduction: Disulfide bonds in this compound can be reduced to free thiol groups.
Substitution: Amino acid residues in this compound can be substituted to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine is commonly used.
Substitution: Amino acid derivatives and coupling agents like N,N’-diisopropylcarbodiimide are used.
Major Products Formed
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Formation of peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Peptide 12d has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its antimicrobial, anticancer, and immunomodulatory properties.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
作用机制
Peptide 12d exerts its effects through various mechanisms:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific cellular pathways.
Immunomodulatory Activity: Modulates immune responses by interacting with immune cell receptors.
相似化合物的比较
Peptide 12d can be compared with other antimicrobial and anticancer peptides:
Defensins: These peptides are part of the innate immune system and have broad-spectrum antimicrobial activity.
This compound stands out due to its unique sequence and combination of antimicrobial, anticancer, and immunomodulatory properties, making it a promising candidate for therapeutic development.
属性
分子式 |
C69H128N18O16S |
|---|---|
分子量 |
1497.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C69H128N18O16S/c1-16-39(9)54(74)67(100)85-51(35-53(73)88)66(99)84-49(32-36(3)4)64(97)82-45(24-18-21-28-70)60(93)77-44(14)59(92)87-55(40(10)17-2)68(101)78-41(11)56(89)75-42(12)57(90)80-48(27-31-104-15)61(94)76-43(13)58(91)79-46(25-19-22-29-71)62(95)81-47(26-20-23-30-72)63(96)83-50(33-37(5)6)65(98)86-52(69(102)103)34-38(7)8/h36-52,54-55H,16-35,70-72,74H2,1-15H3,(H2,73,88)(H,75,89)(H,76,94)(H,77,93)(H,78,101)(H,79,91)(H,80,90)(H,81,95)(H,82,97)(H,83,96)(H,84,99)(H,85,100)(H,86,98)(H,87,92)(H,102,103)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-/m0/s1 |
InChI 键 |
QYLPHARHTOCCBJ-ZPHRRXNLSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


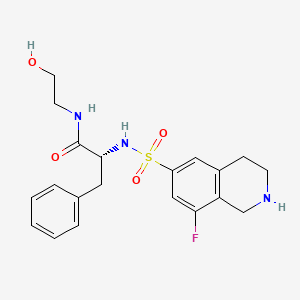
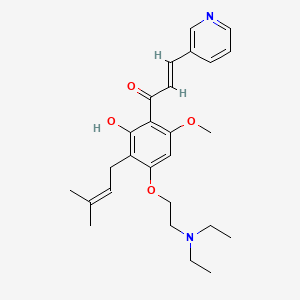

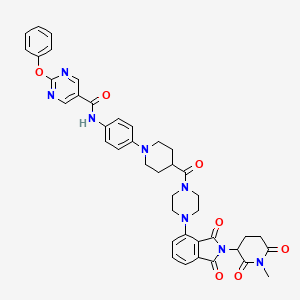
![2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol](/img/structure/B12384777.png)
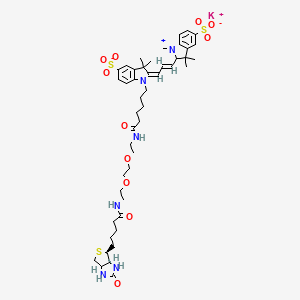
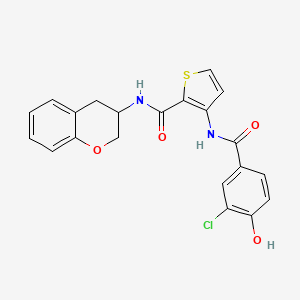
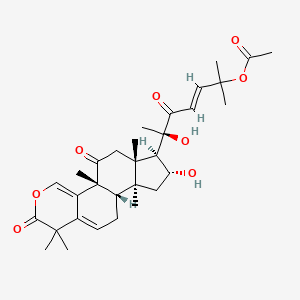
![[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol](/img/structure/B12384798.png)
![2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide](/img/structure/B12384807.png)
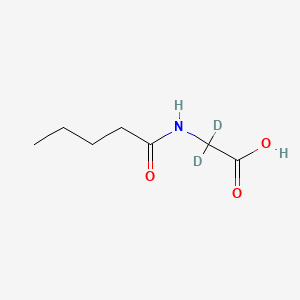

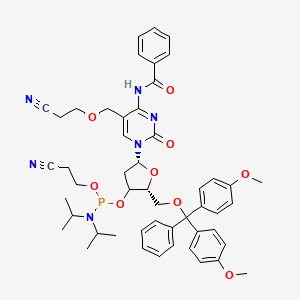
![1-(1-adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea](/img/structure/B12384821.png)
